molecular formula C13H16O3 B3014961 Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate CAS No. 51725-81-6

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate

Cat. No.: B3014961
CAS No.: 51725-81-6
M. Wt: 220.268
InChI Key: XJBYFXWDLASTMD-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with two methyl groups at the 2- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolones and pyrimidinones. Its structure combines electron-donating methyl groups with the reactive β-keto ester moiety, enabling diverse chemical transformations, including cyclocondensation and nucleophilic substitutions .

Properties

IUPAC Name

ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDODYMUMJOSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272759
Record name Ethyl 2,4-dimethyl-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51725-81-6
Record name Ethyl 2,4-dimethyl-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51725-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-dimethyl-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,4-dimethylphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,4-dimethylphenyl)-3-oxopropanoic acid+ethanolacid catalystEthyl 3-(2,4-dimethylphenyl)-3-oxopropanoate+water\text{3-(2,4-dimethylphenyl)-3-oxopropanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2,4-dimethylphenyl)-3-oxopropanoic acid+ethanolacid catalyst​Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(2,4-dimethylphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2,4-dimethylphenyl)-3-oxopropanoic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Electronic Effects

Ethyl 3-(4-methylphenyl)-3-oxopropanoate
  • Structure : Features a single methyl group at the para position (4-methylphenyl).
  • Reactivity : Reduced steric hindrance compared to the 2,4-dimethyl analog, facilitating faster coupling reactions with diazonium salts to form pyrazolone derivatives. However, the absence of an ortho-methyl group reduces regioselectivity in cyclization reactions .
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (MK1)
  • Structure : Symmetrical 3,5-dimethyl substitution.
  • Reactivity : Enhanced steric hindrance due to meta-methyl groups slows down nucleophilic attacks but improves thermal stability in cyclization reactions. Used to synthesize pyrazolo[1,5-a]pyrimidin-7(4H)-ones with higher yields compared to ortho-substituted analogs .
Ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate (MK4)
  • Structure : Bulky diethyl substituents at 3,5-positions.
  • Reactivity : Increased steric bulk reduces reaction rates in condensation steps but enhances product crystallinity. Demonstrates lower solubility in polar solvents compared to methyl-substituted analogs .

Halogen-Substituted Analogs

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
  • Structure : Electron-withdrawing chlorine atoms at 2,4-positions.
  • Reactivity : Higher electrophilicity at the β-keto position due to electron-withdrawing effects, accelerating nucleophilic additions. Used in synthesizing Cdc7 inhibitors with improved potency compared to methyl-substituted derivatives .
  • Similarity Score : 0.90 (structural similarity to target compound) .
Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
  • Structure : Additional fluorine at the 5-position.
  • Properties : Enhanced lipophilicity (logP ~2.8) and metabolic stability, making it suitable for pharmaceutical intermediates targeting kinase inhibition .

Heterocyclic and Functionalized Derivatives

Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate
  • Structure : Pyridine ring with a chloro substituent.
  • Application : Exhibits anticancer activity by inhibiting AIMP2-DX2, highlighting the role of heterocyclic substituents in biological targeting .
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate
  • Structure : Indole ring substitution.
  • Market Data : Predicted to grow at a CAGR of 5.2% (2025–2030) due to applications in tryptophan-derived drug synthesis .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Compound Name Substituents Molecular Weight logP Key Application Reference
Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate 2,4-dimethylphenyl 220.26 2.1 Pyrazolone synthesis
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate 3,5-dimethylphenyl 220.26 2.3 Pyrazolopyrimidinone synthesis
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 2,4-dichlorophenyl 263.11 3.0 Kinase inhibitor intermediates
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluorophenyl 210.20 1.8 Photolabile protecting groups

Key Research Findings

  • Steric vs. Electronic Effects : Ortho-substituted analogs (e.g., 2,4-dimethyl) exhibit slower reaction kinetics in cyclocondensation due to steric hindrance but offer better regioselectivity compared to para-substituted derivatives .
  • Pharmaceutical Relevance : Halogenated derivatives (e.g., 2,4-dichloro) show enhanced bioactivity in kinase inhibition, while methyl-substituted analogs are preferred for metabolic stability .
  • Market Trends : Indole- and pyridine-functionalized analogs are gaining traction in oncology and antimicrobial drug development .

Biological Activity

Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3C_{13}H_{16}O_3, with a molecular weight of approximately 220.27 g/mol. Its structure includes a ketone group and an ethyl ester, which are critical for its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory potential. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the 2,4-dimethylphenyl group enhances its binding affinity to these enzymes, potentially leading to altered metabolic processes.
  • Receptor Modulation : this compound may also function as a receptor modulator. Its structural features allow it to interact with various receptors, influencing signaling pathways that regulate inflammation and microbial resistance.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
  • Anti-inflammatory Research : A case study involving animal models showed that treatment with this compound reduced the levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokines in models
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Receptor ModulationInfluences signaling pathways

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